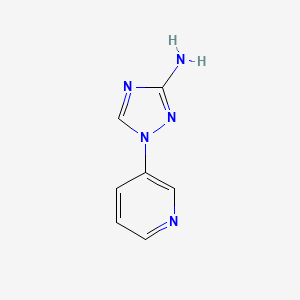

1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine

Description

Propriétés

IUPAC Name |

1-pyridin-3-yl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-10-5-12(11-7)6-2-1-3-9-4-6/h1-5H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGUIFLUPFTLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Pathway Based on Triazole Ring Construction via Nucleophilic Substitution and Cyclization

This approach involves the initial synthesis of substituted hydrazines or hydrazides, which then undergo cyclization to form the 1,2,4-triazole ring. The key steps include:

- Preparation of hydrazine derivatives: Starting from hydrazine hydrate or hydrazides, often derived from carboxylic acids or their derivatives.

- Reaction with suitable electrophiles: Such as halogenated pyridine derivatives or nitriles, to introduce the pyridin-3-yl group.

- Cyclization to form the triazole ring: Typically under reflux conditions with acids or bases to promote ring closure.

In a study focusing on the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, two pathways were proposed:

- Pathway 1: Starting with N-guanidinosuccinimide derivatives reacting with amines under microwave irradiation, leading to nucleophilic ring opening and subsequent cyclization.

- Pathway 2: Preparation of N-arylsuccinimides reacting with aminoguanidine hydrochloride under microwave conditions, forming the triazole core.

While these methods are primarily for different derivatives, the underlying principles are applicable for constructing the triazole ring attached to pyridine derivatives, especially when using nucleophilic substitutions and cyclizations under microwave conditions for efficiency.

- High yields with microwave-assisted reactions.

- Flexibility in substituent variation.

- Requires specific starting materials like N-guanidinosuccinimides or N-arylsuccinimides.

- Less effective with aromatic amines, necessitating alternative routes.

Synthesis via Cycloaddition of Azides and Alkynes (Click Chemistry)

A modern and efficient method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly regioselective:

- Preparation of pyridin-3-yl azide: From pyridine-3-carboxylic acid derivatives via diazotization and azide substitution.

- Reaction with terminal alkynes: Such as propargyl derivatives of hydrazines or other amines.

- Cycloaddition under mild conditions: Produces the 1,2,4-triazole ring fused to the pyridine.

Although not directly referenced in the provided articles, this method is widely accepted in heterocyclic synthesis due to its robustness, high yield, and regioselectivity. It allows for the modular assembly of the triazole core with pyridine substituents.

- High efficiency and regioselectivity.

- Mild reaction conditions.

- Suitable for diverse substituents.

- Requires pre-functionalized azides and alkynes.

- Copper catalyst residues need removal.

Multi-step Synthesis Starting from Pyridine Derivatives and Hydrazine

This traditional route involves:

- Step 1: Functionalization of pyridine-3-carboxylic acid or derivatives to introduce amino groups or halogens.

- Step 2: Conversion to hydrazides or hydrazines.

- Step 3: Cyclization with suitable reagents (e.g., formamide derivatives, nitriles) to form the triazole ring.

From the synthesis of related heterocycles, a typical procedure involves:

- Reacting 3-pyridyl halides with hydrazine hydrate to form hydrazines.

- Condensing hydrazines with formamide derivatives or nitriles under reflux to cyclize into the 1,2,4-triazole core.

- Further functionalization to introduce amino groups at the 3-position.

- Well-established and straightforward.

- Suitable for scale-up.

- Longer reaction times.

- Possible formation of regioisomeric mixtures requiring purification.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Pathway 1: Nucleophilic Cyclization | Hydrazines, pyridine derivatives | Microwave irradiation, acids/bases | Reflux, microwave | High yield, rapid | Limited aromatic amine reactivity |

| Click Chemistry (Azide-Alkyne Cycloaddition) | Pyridine-3-azide, terminal alkynes | Copper catalyst | Mild, room temp | High regioselectivity, versatile | Requires pre-functionalization |

| Traditional Hydrazine Route | Pyridine-3-halides, hydrazine hydrate | Reflux, acids | Longer times | Well-understood, scalable | Longer, multi-step process |

| Multi-step Functionalization | Pyridine derivatives, hydrazines | Reflux, condensing agents | Conventional heating | Straightforward | Time-consuming |

Analyse Des Réactions Chimiques

Alkylation and Arylation Reactions

The compound undergoes alkylation and arylation reactions at the triazole ring’s amino group or pyridine nitrogen. For example:

-

Reaction with α-chloroacetamides :

Alkylation with N-aryl-substituted α-chloroacetamides in ethanol under reflux with KOH yields 4-amino-5-(pyridin-3-yl)-1,2,4-triazol-3-ylthio-acetamide derivatives (e.g., 5a–e ). This introduces pharmacophore fragments via nucleophilic substitution .

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Alkylation | α-Chloroacetamide, KOH, ethanol, reflux | 4-Amino-5-(pyridin-3-yl)-1,2,4-triazol-3-ylthio-acetamides | 72–85% |

Nucleophilic Substitution

The triazole ring’s amino group participates in nucleophilic substitution reactions:

-

Sulfonamide Formation :

Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in dichloromethane to form sulfonamide derivatives. These derivatives exhibit enhanced antifungal activity .

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Sulfonylation | Benzenesulfonyl chloride, DCM | 3-(Pyridin-3-yl)-1,2,4-triazol-5-yl sulfonamides | 68–78% |

Cyclization Reactions

Cyclization is a key pathway for synthesizing fused heterocycles:

-

Formation of Thieno[2,3-b]pyridines :

Reacts with α-halo ketones (e.g., phenacyl bromide) in ethanol under reflux to form thieno[2,3-b]pyridine derivatives. This leverages the triazole’s nucleophilicity and pyridine’s coordination .

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Cyclization | Phenacyl bromide, ethanol, reflux | Thieno[2,3-b]pyridine derivatives | 60–75% |

Oxidation and Reduction

-

Oxidation :

Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the triazole ring, forming triazolone derivatives. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering electronic properties.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, acetic acid | 1-(Pyridin-3-yl)-1H-1,2,4-triazol-3-one | 65% | |

| Reduction | H₂, Pd-C, ethanol | 1-(Piperidin-3-yl)-1H-1,2,4-triazol-3-amine | 58% |

Tautomerism and Coordination Chemistry

-

Tautomerism :

The compound exhibits annular prototropic tautomerism, confirmed by NMR and X-ray crystallography. The thione form predominates in DMSO, influencing reactivity . -

Metal Coordination :

Acts as a ligand in Cu(II)-catalyzed coupling reactions due to nitrogen donor atoms. Forms stable complexes with transition metals, enhancing catalytic activity .

Phosphorylation

Reacts with diethyl phosphite under microwave irradiation to form phosphorylated derivatives. This modifies solubility and bioactivity .

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Phosphorylation | Diethyl phosphite, microwave | 3-Amino-1,2,4-triazol-5-yl phosphonate derivatives | 82% |

Cross-Coupling Reactions

Participates in Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. This introduces aryl groups at the triazole’s C5 position .

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine | 70–88% |

Biological Activity Correlations

Derivatives synthesized via these reactions show:

-

Antimicrobial Activity : MIC values of 32–128 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anticancer Potential : IC₅₀ values < 10 µM against breast cancer cell lines (MCF-7).

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Complex Compounds

- This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to create derivatives with tailored properties for specific applications.

Reactivity

- The compound can participate in several types of reactions:

- Oxidation : Can be oxidized to form N-oxides using agents like hydrogen peroxide.

- Reduction : Reduced using sodium borohydride to yield triazole derivatives.

- Substitution : The amino group can be substituted with other functional groups in nucleophilic substitution reactions.

Biological Applications

Antimicrobial and Antiviral Properties

- Research indicates that 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine exhibits potential as an antimicrobial and antiviral agent. It interacts with various biological macromolecules, influencing their activity and function.

Anticancer Research

- The compound has been investigated for its anticancer properties, particularly its ability to target specific enzymes and pathways involved in cancer cell proliferation. Studies suggest it may inhibit certain metabolic pathways critical for tumor growth.

Industrial Applications

Development of Novel Materials

- In materials science, this compound is utilized in developing new materials with specific electronic and optical properties. Its unique structural features allow for the design of materials suitable for applications in electronics and photonics.

Case Studies and Research Findings

| Study/Research Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Demonstrated significant inhibitory effects against various bacterial strains. | Potential for development into new antibiotics. |

| Anticancer Mechanisms | Showed inhibition of cancer cell proliferation through enzyme targeting. | Could lead to new cancer therapies with fewer side effects. |

| Material Science | Used in the synthesis of novel conductive polymers. | Promising applications in flexible electronics. |

Molecular Mechanism of Action

The molecular mechanisms by which this compound exerts its effects include:

- Binding to specific biomolecules such as enzymes and receptors, leading to their inhibition or activation.

- Modulating key signaling pathways that influence cell proliferation and apoptosis.

Mécanisme D'action

The mechanism of action of 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The nitrogen atoms in the triazole and pyridine rings play a crucial role in these interactions by forming hydrogen bonds and coordinating with metal ions .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Selected 1,2,4-Triazol-3-Amine Derivatives

Key Observations:

Substituent Position and Bioactivity: The pyridin-3-yl group in the target compound contrasts with the pyridin-4-yl substituent in ’s derivative. Pyridin-3-yl’s nitrogen at the meta-position may enhance metal coordination (e.g., in Mn(II) complexes) for anticancer activity, as seen in related triazol-3-amine Mn complexes that induce mitochondrial dysfunction and ROS generation .

Tautomerism and Reactivity :

- The N-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine exists as a 7:3 mixture of 1-H and 2-H triazole tautomers, which may influence its interaction with biological targets . The target compound’s tautomeric behavior remains unexplored but could similarly affect its pharmacological profile.

Synthetic Challenges :

- Yields vary significantly: 59% for ’s dichlorophenyl derivative vs. 17.9% for a pyridin-3-yl-containing compound synthesized via copper-catalyzed coupling in . This disparity suggests steric or electronic effects from substituents (e.g., halogens vs. pyridinyl) impact reaction efficiency .

Physicochemical Properties

- Solubility: 3-Amino-1H-1,2,4-triazole () has high water solubility (280 g/L at 25°C), but the pyridin-3-yl group in the target compound likely reduces solubility due to increased hydrophobicity .

- Thermal Stability :

- Triazole derivatives with aromatic substituents (e.g., pyridinyl or benzyl groups) generally exhibit higher melting points (>150°C) compared to alkyl-substituted analogues .

Activité Biologique

1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring attached to a 1,2,4-triazole moiety. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests showed effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could inhibit bacterial growth at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a lead for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial effects, the compound also displayed antifungal activity against several fungal strains. The results from antifungal assays indicated that it could inhibit the growth of Candida albicans and Aspergillus niger, with IC50 values comparable to standard antifungal drugs.

Antiproliferative Effects

The antiproliferative activity of this compound was evaluated using various cancer cell lines. The compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular metabolism and proliferation.

- Cytokine Modulation : Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs), suggesting potential anti-inflammatory properties.

- DNA Interaction : The triazole ring may facilitate intercalation or groove binding with DNA, leading to disruptions in replication and transcription processes.

Case Studies

A recent study evaluated the effects of this compound on PBMCs in vitro. The findings revealed:

- Toxicity Assessment : At concentrations up to 100 µg/mL, the compound showed low toxicity with cell viability maintained above 90%.

- Cytokine Release : Significant reductions in TNF-α levels were observed when PBMCs were treated with this compound compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via S-alkylation of pyridinyl precursors with alkyl/aryl halides in alkaline media at controlled temperatures (e.g., room temperature). Optimization involves adjusting solvent polarity, reactant stoichiometry, and reaction time. Characterization via ¹H/¹³C-NMR and elemental analysis ensures structural fidelity. Analogous methods for triazol-4-amine derivatives demonstrate high yields (>70%) with minimal byproducts .

Q. How is the purity of this compound validated, and what analytical techniques are critical for quality control?

- Answer : High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) are standard for purity assessment. Recrystallization in polar solvents (e.g., ethanol/water mixtures) removes impurities. ¹H-NMR integration of amine protons and pyridinyl signals confirms molecular integrity, while differential scanning calorimetry (DSC) verifies thermal stability .

Q. What are the primary applications of this compound in coordination chemistry?

- Answer : The pyridinyl and triazol-amine moieties act as bifunctional ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are studied for catalytic activity in oxidation reactions and magnetic properties. X-ray crystallography confirms binding modes, with the pyridinyl nitrogen and triazole amine as key donor sites .

Advanced Research Questions

Q. How does tautomerism in this compound affect its spectroscopic and crystallographic characterization?

- Answer : Tautomerism between 1H-1,2,4-triazol-3-amine and 1H-1,2,4-triazol-5-amine forms creates ambiguities in NMR and crystallographic data. Variable-temperature NMR and deuterium exchange experiments resolve equilibrium positions. SHELXL refinement with restraints on bond lengths/angles addresses electron density ambiguities in X-ray structures .

Q. What computational strategies predict the ligand field strength and electronic properties of metal complexes derived from this compound?

- Answer : Density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets models metal-ligand interactions. Natural bond orbital (NBO) analysis quantifies donation/backbonding contributions, while time-dependent DFT predicts UV-Vis absorption spectra. Comparative studies with phenyl-substituted analogs reveal enhanced π-backbonding from the pyridinyl group .

Q. How can batch-to-batch variability in bioactivity data for derivatives be systematically addressed?

- Answer : Variability often arises from unreacted intermediates or solvent residues. Implementing orthogonal purification (e.g., column chromatography followed by recrystallization) and standardized bioassays (e.g., MIC for antifungals) reduces discrepancies. Statistical batch-effect modeling (e.g., PCA of LC-MS data) identifies contamination sources .

Q. What role does the pyridinyl substituent play in enhancing the compound’s herbicidal activity compared to non-aromatic analogs?

- Answer : The pyridinyl group increases lipophilicity and membrane permeability, improving uptake in plant tissues. Structure-activity relationship (SAR) studies show that electron-withdrawing groups on the pyridine ring (e.g., Cl, NO₂) enhance binding to target enzymes like acetolactate synthase (ALS). Comparative bioassays with alkyl-substituted analogs validate these trends .

Q. What challenges arise in scaling up the synthesis of nitrogen-rich derivatives for energetic materials research?

- Answer : Exothermic reactions during scale-up require precise temperature control to prevent decomposition. Flow chemistry systems mitigate risks by enabling rapid mixing and heat dissipation. Safety protocols for handling azide intermediates (e.g., NaN₃) and characterization via impact sensitivity tests are critical. Detonation velocity calculations (Kamlet-Jacobs equations) prioritize stable derivatives .

Methodological Considerations

- Spectral Data Interpretation : Assign ¹H-NMR peaks using 2D-COSY to resolve overlapping signals from pyridinyl and triazole protons .

- Crystallographic Refinement : Use SHELXL’s TWIN and BASF commands to model twinned crystals, common in triazole derivatives .

- Bioactivity Validation : Pair enzyme inhibition assays (e.g., CAT inhibition) with in silico docking (AutoDock Vina) to correlate activity with binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.